Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its unique structure, which includes an epoxide ring and a phenyl group. Its molecular formula is and it has a molecular weight of 178.18 g/mol. This compound is notable for its chirality, specifically having the (2R,3S) configuration, which significantly influences its chemical reactivity and potential applications in organic synthesis and pharmaceuticals.
The compound features a three-membered oxirane ring that imparts significant strain, making it highly reactive towards nucleophiles. This structural characteristic is essential for its utility in various
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor for more complex molecules.
While specific biological activities of methyl (2R,3S)-3-phenyloxirane-2-carboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties. Epoxides are known for their reactivity with biological nucleophiles, which can lead to various pharmacological effects. The potential for this compound to act as a chiral building block in pharmaceuticals suggests that it may play a role in developing biologically active compounds.
The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the following methods:
These methods ensure high enantioselectivity and efficiency in producing methyl (2R,3S)-3-phenyloxirane-2-carboxylate.
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications across various fields:
Interaction studies involving methyl (2R,3S)-3-phenyloxirane-2-carboxylate focus on its reactivity with biological systems and other chemical species. The epoxide ring's susceptibility to nucleophilic attack makes it an interesting candidate for studying reaction mechanisms involving nucleophiles such as amines or thiols. Understanding these interactions can provide insights into its potential applications in drug design and development.
Several compounds share structural similarities with methyl (2R,3S)-3-phenyloxirane-2-carboxylate:
Compound Name | Structural Features |
---|---|
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate | Similar epoxide structure but different stereochemistry |
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | Contains an oxirane ring with variations in substituents |
Methyl 3-methylglutamate | Another chiral ester used in organic synthesis |
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and structural arrangement of functional groups. This configuration enhances its reactivity compared to similar compounds, making it particularly valuable in synthesizing enantiomerically pure products and studying stereoselective reactions. Its ability to form stable optically pure products further underscores its significance in asymmetric synthesis and chiral resolution processes.
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide ester characterized by a phenyl-substituted oxirane ring and a methyl ester group. Its systematic IUPAC name reflects its stereochemistry: the 2R,3S configuration denotes the spatial arrangement of the oxygen atoms in the epoxide ring and the phenyl group. The compound’s molecular formula is $$ \text{C}{10}\text{H}{10}\text{O}_{3} $$, with a molecular weight of 178.18 g/mol. Alternative names include methyl β-phenylglycidate and methyl (2R,3S)-3-phenylglycidate, with CAS registry numbers 37161-74-3 (racemic mixture) and 115794-67-7 (enantiopure form).
The stereochemical integrity of this compound is critical, as the trans configuration of the epoxide ring influences its reactivity in asymmetric transformations. Its structure features two stereogenic centers, making it a versatile precursor for synthesizing enantiomerically pure compounds.
The synthesis of glycidic esters like methyl (2R,3S)-3-phenyloxirane-2-carboxylate traces back to the Darzens condensation, first reported by Auguste Georges Darzens in 1904. This reaction involves the base-catalyzed condensation of α-haloesters (e.g., methyl chloroacetate) with ketones or aldehydes (e.g., acetophenone) to form α,β-epoxy esters. Early 20th-century applications focused on creating fruity flavor compounds, but the reaction’s synthetic utility expanded with the rise of asymmetric catalysis.
Key milestones include:
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀O₃ | [1] |
Formula Weight (g/mol) | 178.18 | [3] |
Crystal System | Monoclinic | [1] |
Space Group | P2₁/c | [1] |
Unit Cell Dimensions (Å) | a = 7.82, b = 7.13, c = 14.21 | [1] |
Temperature (K) | 123(2) | [2] |
Radiation Wavelength (Å) | 0.71073 (Mo Kα) | [4] |
Data Collection Range (°) | 2.05 - 25.24 | [2] |
Refinement Method | Full-matrix least-squares on F² | [1] |
R-factor | 0.045 | [1] |
Goodness of Fit | 1.026 | [2] |
The structural analysis reveals critical geometric parameters for the epoxide ring. The oxirane ring exhibits the characteristic strain geometry with C-C bond lengths of 1.448(4) Å, significantly shorter than typical single bonds due to ring strain [1]. The C-O bond lengths are 1.437-1.444 Å, and the internal ring angle C-O-C is constrained to 61.1-61.2°, substantially deviating from the tetrahedral angle and contributing to the inherent ring strain [5].
The dihedral angle between the phenyl ring and the oxirane ring is determined to be 80.2°, indicating minimal conjugation between these systems [1]. This geometric relationship has significant implications for the electronic properties and reactivity patterns of the molecule, as it limits the extent of π-electron delocalization between the aromatic system and the strained epoxide ring.
Analysis of intermolecular interactions reveals weak C-H···O hydrogen bonding patterns that contribute to crystal packing stability [6] [7]. These non-covalent interactions, while individually weak, collectively influence the solid-state organization and may affect properties such as melting point and dissolution behavior.
Nuclear magnetic resonance spectroscopy provides essential information for the characterization and differentiation of diastereomeric forms of methyl (2R,3S)-3-phenyloxirane-2-carboxylate. The unique chemical environments created by the chiral centers enable distinct spectroscopic signatures that facilitate stereochemical assignments and purity determinations [8].
The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for epoxide protons in the range of 2.5-3.5 ppm, consistent with the deshielding effects of the oxygen atom and ring strain [9] [10]. These signals appear as complex multipiples due to coupling between the two epoxide protons, with coupling constants JAB = 5.8 ± 0.5 Hz, JBC = 2.2 ± 0.5 Hz, and JAC = 4.6 ± 0.5 Hz [11]. The coupling pattern provides definitive evidence for the three-membered ring structure and enables assignment of the stereochemical configuration.
The phenyl protons resonate in the aromatic region between 7.2-7.6 ppm, displaying the expected multiplicities for monosubstituted benzene derivatives [9]. The carboxylate methyl ester group appears as a sharp singlet at approximately 3.7 ppm, providing a useful integration standard for quantitative analysis.
Table 2: Nuclear Magnetic Resonance Spectroscopic Parameters for Diastereomeric Analysis
Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
---|---|---|---|
¹H (Epoxide CH) | 2.5 - 3.5 | JAB = 5.8 ± 0.5 | [9] [11] |
¹H (Phenyl) | 7.2 - 7.6 | Aromatic multicity | [9] |
¹³C (Epoxide C) | 50 - 60 | N/A | [9] |
¹³C (Carbonyl) | 168 - 170 | N/A | [12] |
¹³C (Aromatic) | 125 - 140 | N/A | [9] |
COSY Correlations | H-H coupling observed | 2.2 - 4.6 | [11] |
NOESY Interactions | Spatial correlations detected | N/A | [13] |
¹³C Nuclear Magnetic Resonance analysis reveals the epoxide carbons as distinct signals in the 50-60 ppm region [9]. The two epoxide carbons are magnetically non-equivalent due to their different chemical environments, with one bearing the carboxylate substituent and the other the phenyl group. This non-equivalence enables determination of regioselectivity in synthetic transformations and confirmation of structural assignments.
The carbonyl carbon appears characteristically downfield at 168-170 ppm, consistent with ester functionality [12]. The aromatic carbons span the expected range of 125-140 ppm, with individual assignments possible through correlation spectroscopy techniques.
Two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation and enable complete stereochemical assignments [13]. Correlation Spectroscopy experiments establish H-H connectivity patterns that confirm the epoxide ring structure and substitution pattern [11]. Nuclear Overhauser Effect Spectroscopy reveals spatial proximities between protons, providing crucial information about the three-dimensional molecular conformation and enabling differentiation between diastereomeric forms [13].
For diastereomeric analysis, the most discriminating signals are typically the epoxide protons, which exhibit subtly different chemical shifts depending on the relative stereochemistry [8]. The (2R,3S) configuration can be distinguished from the (2S,3R) configuration by careful analysis of coupling patterns and Nuclear Overhauser Effect correlations. Integration ratios enable quantitative determination of diastereomeric purity, with detection limits typically in the 1-5% range depending on signal resolution.
Advanced Nuclear Magnetic Resonance techniques, including variable temperature studies and chiral derivatization approaches, can enhance the resolution of diastereomeric signals when standard conditions provide insufficient separation [14]. The use of chiral solvating agents or lanthanide shift reagents may further improve spectroscopic differentiation of stereoisomers.
Computational quantum mechanical methods provide detailed insights into the ring strain energy and electronic structure of methyl (2R,3S)-3-phenyloxirane-2-carboxylate. The inherent strain in the three-membered oxirane ring significantly influences the reactivity and stability of the molecule, making accurate computational modeling essential for understanding its chemical behavior [15] [16].
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets yield ring strain energies of 26.4 ± 1.2 kcal/mol for the epoxide moiety [16]. This substantial strain energy drives the high reactivity characteristic of epoxides and provides the thermodynamic driving force for ring-opening reactions. The strain energy is calculated using homodesmotic reactions that maintain group equivalency while opening the ring structure [16].
Higher-level calculations using second-order Møller-Plesset perturbation theory with 6-311G(d,p) basis sets provide refined strain energy estimates of 27.8 ± 0.8 kcal/mol [5]. The increased basis set size and electron correlation treatment improve the accuracy of the calculated energetics, though at significantly increased computational cost.
Table 3: Computational Modeling of Epoxide Ring Strain
Method | Ring Strain Energy (kcal/mol) | Computational Time | Accuracy (R²) | Reference |
---|---|---|---|---|
DFT B3LYP/6-31G(d,p) | 26.4 ± 1.2 | 2-4 hours | 0.94 | [16] |
MP2/6-311G(d,p) | 27.8 ± 0.8 | 6-12 hours | 0.96 | [5] |
CCSD(T)/6-311G(2df,p) | 27.0 ± 0.5 | 24-48 hours | 0.98 | [17] |
AIMNet2 Workflow | 26.8 ± 0.9 | 15-30 minutes | 0.997 | [18] |
Machine Learning GNN | 27.2 ± 1.5 | < 1 second | 0.92 | [19] |
Coupled Cluster calculations with single, double, and perturbative triple excitations provide benchmark-quality results with strain energies of 27.0 ± 0.5 kcal/mol [17]. These high-level correlated methods represent the current standard for accurate energetic predictions, though their computational demands limit routine application to larger molecular systems.
Recent developments in machine learning approaches have enabled rapid and accurate strain energy predictions [18] [19]. The AIMNet2 workflow achieves remarkable accuracy with R² = 0.997 compared to high-level quantum mechanical methods while reducing computational time to 15-30 minutes [18]. Graph neural network models provide near-instantaneous predictions with reasonable accuracy (R² = 0.92), enabling high-throughput screening applications [19].
The computed geometries reveal the characteristic distortions associated with three-membered ring strain. Bond angles within the epoxide ring deviate significantly from tetrahedral values, with C-O-C angles constrained to approximately 61° [5]. The C-C bond length is shortened to 1.448-1.464 Å due to increased s-character in the strained bonds [5].
Electronic structure analysis indicates significant stabilization through orbital overlap between the phenyl π-system and the epoxide ring [1]. However, the near-perpendicular orientation of the phenyl ring (dihedral angle ~80°) limits this conjugative interaction, preserving much of the intrinsic ring strain energy.
Vibrational frequency calculations confirm the absence of imaginary frequencies, establishing that the computed structures represent true minima on the potential energy surface [16]. The calculated vibrational frequencies provide valuable comparisons with experimental infrared and Raman spectra and enable thermodynamic property predictions.
Chiral stationary phase chromatography represents the primary analytical method for separating and quantifying the enantiomers of methyl (2R,3S)-3-phenyloxirane-2-carboxylate. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and chiral selector molecules immobilized on the stationary phase [12] [20].
High-performance liquid chromatography using CHIRALPAK AD-H columns provides excellent enantiomeric resolution under normal phase conditions [12]. The optimal mobile phase composition of 2-propanol/hexane (2:98) achieves baseline separation with retention times of 31.6 minutes for the (2S,3R)-enantiomer and 38.0 minutes for the (2R,3S)-enantiomer [12]. The resolution factor of 2.40 indicates complete separation with minimal peak overlap, enabling accurate quantitative analysis.
Cellulose triacetate stationary phases offer an alternative separation mechanism based on hydrogen bonding and dipole-dipole interactions [20]. Using methanol as the mobile phase, this system achieves adequate separation with retention times of 12.4 and 18.7 minutes for the two enantiomers, though with reduced resolution (Rs = 1.85) compared to polysaccharide-based phases [20].
Table 4: Chiral Stationary Phase Chromatographic Separation
Stationary Phase | Mobile Phase | Retention Times (min) | Resolution (Rs) | Reference |
---|---|---|---|---|
CHIRALPAK AD-H | i-PrOH/hexane (2:98) | t₁ = 31.6, t₂ = 38.0 | 2.40 | [12] |
Cellulose Triacetate | Methanol | t₁ = 12.4, t₂ = 18.7 | 1.85 | [20] |
Poly-L-leucine/Graphitic Carbon | ACN/Water (70:30) | t₁ = 15.2, t₂ = 22.1 | 3.12 | [21] |
Pirkle Brush Type | Hexane/IPA (90:10) | t₁ = 8.9, t₂ = 12.3 | 1.67 | [22] |
Protein-based CSP | Phosphate buffer pH 7.0 | t₁ = 6.7, t₂ = 9.2 | 1.23 | [23] |
Novel chiral stationary phases based on poly-L-leucine supported on porous graphitic carbon demonstrate superior resolution capabilities [21]. This system achieves the highest resolution factor (Rs = 3.12) among the tested phases when operated with acetonitrile/water (70:30) mobile phase [21]. The enhanced selectivity arises from multiple interaction modes including hydrogen bonding, π-π stacking, and hydrophobic interactions between the analyte and the leucine-based selector.
Pirkle-type brush phases provide rapid separations with reasonable selectivity [22]. These phases operate efficiently under normal phase conditions using hexane/2-propanol (90:10) as the mobile phase, achieving separation in under 15 minutes with resolution of 1.67 [22]. The π-π donor-acceptor interactions between the analyte aromatic system and the Pirkle selector drive the chiral recognition mechanism.
Protein-based chiral stationary phases, while offering unique selectivity profiles, generally provide lower resolution for this analyte class [23]. Operating under aqueous conditions with phosphate buffer at pH 7.0, these phases achieve separation in minimal time but with limited resolution (Rs = 1.23) [23].
Temperature effects significantly influence separation performance across all stationary phase types [24]. Decreasing temperature from 35°C to 15°C generally improves resolution at the expense of increased analysis time [24]. The thermodynamic parameters calculated from van't Hoff plots indicate that chiral separations are primarily enthalpy-driven processes, with enthalpic contributions dominating over entropic effects.
Mobile phase composition optimization is critical for achieving optimal separation performance [24]. Systematic variation of organic modifier content reveals optimal separation conditions that balance resolution, analysis time, and peak shape [24]. The use of acidic or basic additives can further enhance separation by modulating the ionization state of potential hydrogen bonding sites.
Detection at wavelengths of 220-254 nm provides adequate sensitivity for analytical applications [25]. Circular dichroism detection enables assignment of absolute configuration by comparison with authentic standards [23]. Mass spectrometric detection can provide additional confirmation of peak identity and enable analysis of degradation products or synthetic impurities.